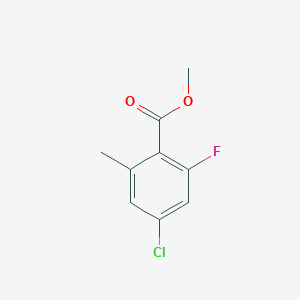

Methyl 4-chloro-2-fluoro-6-methylbenzoate

Description

Foundational Significance of Halogenated Aromatic Compounds in Chemical Synthesis

Halogenated aromatic compounds are of paramount importance in chemical synthesis, serving as versatile intermediates for the construction of a wide array of organic molecules. The introduction of halogen atoms onto an aromatic ring can profoundly alter its electronic nature, reactivity, and biological activity. Halogens can act as directing groups in electrophilic aromatic substitution reactions and are key functionalities for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated aromatics indispensable in the synthesis of complex natural products, pharmaceuticals, and functional materials.

The Role of Methyl 4-chloro-2-fluoro-6-methylbenzoate within Advanced Aromatic Chemistry

This compound (CAS Number: 1805525-21-6) is a polysubstituted aromatic ester that embodies the strategic utility of halogenated building blocks. numberanalytics.comchemicalbook.com Its structure, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene (B151609) ring, presents a unique combination of electronic and steric influences. This specific substitution pattern makes it a valuable intermediate in the synthesis of highly functionalized and complex target molecules. The presence of both chloro and fluoro substituents offers differential reactivity, allowing for selective transformations at various positions on the aromatic ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1805525-21-6 | numberanalytics.comchemicalbook.com |

| Molecular Formula | C₉H₈ClFO₂ | uni.lu |

| Molecular Weight | 202.61 g/mol | uni.lu |

| SMILES | CC1=CC(=CC(=C1C(=O)OC)F)Cl | uni.lu |

| InChI | InChI=1S/C9H8ClFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | uni.lu |

| InChIKey | CGLYTKBVCSPYLN-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.9 | uni.lu |

This table is interactive. Click on the headers to sort the data.

The strategic placement of the methyl group further influences the regioselectivity of subsequent reactions. This intricate substitution pattern allows chemists to fine-tune the electronic and steric properties of the molecule, making it a powerful tool in the design and synthesis of novel compounds with specific desired characteristics. While detailed experimental data for this specific compound is not widely published in publicly accessible literature, its structural motifs are found in various patented chemical structures, suggesting its utility as a key intermediate in proprietary synthetic sequences.

Overview of Research Trajectories for Complex Halogenated Benzoate (B1203000) Esters

The field of complex halogenated benzoate esters is an active area of research, driven by the continuous demand for new molecules with enhanced properties. Key research trajectories include the development of novel and more efficient synthetic methodologies for their preparation, the exploration of their utility as building blocks in the synthesis of biologically active compounds and advanced materials, and the investigation of the structure-activity relationships of these compounds.

Recent advancements in synthetic organic chemistry, such as the development of new catalytic systems and reaction conditions, are enabling the more efficient and selective synthesis of complex halogenated aromatics. fastercapital.comnih.gov Researchers are particularly interested in developing sustainable and environmentally friendly synthetic routes. numberanalytics.comfastercapital.com Furthermore, the unique properties imparted by multiple halogen substituents are being harnessed to design molecules with improved pharmacokinetic profiles and enhanced material properties. The future of this field lies in the continued exploration of the vast chemical space offered by these versatile building blocks and their application in addressing challenges in medicine, agriculture, and materials science. numberanalytics.comfastercapital.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYTKBVCSPYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloro 2 Fluoro 6 Methylbenzoate

Synthetic Routes to Halogenated Benzoic Acid Precursors

The construction of the halogenated benzoic acid scaffold is the most critical phase in the synthesis of the target ester. The arrangement of the chloro, fluoro, and methyl groups on the benzoic acid ring requires careful synthetic planning to ensure the correct isomer is produced. Several established organic chemistry reactions can be adapted for this purpose.

Preparation of 4-chloro-2-fluoro-6-methylbenzoic acid

The synthesis of 4-chloro-2-fluoro-6-methylbenzoic acid (CAS 1427395-43-4) is a key step. While a single, universally adopted method is not prominently documented, its synthesis can be envisaged through several strategic pathways, leveraging modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those activated by electron-withdrawing groups like fluorine. researchgate.netnih.gov Polyfluoroarenes are especially susceptible to SNAr because the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. nih.gov In a potential synthesis of the 4-chloro-2-fluoro-6-methylbenzoic acid precursor, a starting material with multiple fluorine atoms could be selectively substituted. For example, a nucleophile could displace a fluorine atom at a position activated by other electron-withdrawing groups. The regioselectivity of such reactions is a critical consideration, often dictated by the electronic environment of the aromatic ring. mdpi.com The presence of existing halogen atoms can significantly influence the position of the incoming nucleophile. Organic photoredox catalysis has also emerged as a method to enable the SNAr of unactivated fluoroarenes with various nucleophiles under mild conditions. nih.gov

Carbonylation reactions offer a direct route to carboxylic acids and their derivatives from aryl halides. Palladium-catalyzed carbonylation, using carbon monoxide (CO) or a CO surrogate, can transform an aryl halide into the corresponding carboxylic acid or ester. orgsyn.org For the synthesis of 4-chloro-2-fluoro-6-methylbenzoic acid, a plausible precursor would be a di-halogenated toluene (B28343), such as 1-bromo-4-chloro-2-fluoro-6-methylbenzene. This intermediate could undergo a palladium-catalyzed carbonylation at the bromine-bearing position, as C-Br bonds are generally more reactive in such transformations than C-Cl or C-F bonds. The reaction can be performed using CO gas or CO-releasing molecules like 2,4,6-trichlorophenyl formate, which generates CO under mild conditions. orgsyn.org The initial product would be the methyl ester if methanol (B129727) is used as the solvent and nucleophile, which could then be hydrolyzed to the desired benzoic acid.

| Carbonylation Approach | Description | Key Reagents |

| Direct Carbonylation | An aryl halide is reacted with carbon monoxide in the presence of a palladium catalyst and a nucleophile (e.g., water or alcohol). | Aryl Halide, CO gas, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base |

| CO Surrogate Carbonylation | An aryl halide is reacted with a molecule that releases CO in situ, avoiding the need for handling gaseous carbon monoxide. | Aryl Halide, CO Surrogate (e.g., N-formylsaccharin), Pd catalyst, Base |

This table provides a general overview of carbonylation strategies that could be applied.

The synthesis can begin with a less substituted aromatic ring, with the functional groups introduced sequentially. The directing effects of the substituents are paramount in this approach. For example, starting with m-fluorotoluene, a Friedel-Crafts acylation with trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) could be performed. This would likely yield a mixture of isomers, which would then require separation. Subsequent hydrolysis of the trichloromethyl ketone group would furnish the carboxylic acid. google.com Another strategy involves directed ortho-metalation, where a directing group on the ring guides a strong base (like an organolithium reagent) to deprotonate an adjacent position, which can then react with an electrophile. However, achieving the desired 2,4,6-substitution pattern requires careful selection of the starting material and reaction conditions to control the regioselectivity.

Diazotization of an aromatic amine (aniline) provides a versatile diazonium salt intermediate that can be converted into a variety of functional groups. A potential synthetic route could start with a pre-functionalized aniline (B41778), such as 3-chloro-5-fluoro-2-methylaniline. This aniline could be subjected to a Sandmeyer-type reaction. The aniline is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. chemicalbook.comorgsyn.org Subsequent reaction with a cyanide salt (e.g., copper(I) cyanide) would yield the corresponding benzonitrile (B105546). Hydrolysis of the nitrile group under acidic or basic conditions would then produce the target 4-chloro-2-fluoro-6-methylbenzoic acid. Alternatively, the diazonium salt could be subjected to reactions that directly introduce the carboxyl group, though this is less common. A more typical application of diazotization in this context is for the introduction of a halogen, such as fluorine via the Balz-Schiemann reaction, where the diazonium tetrafluoroborate (B81430) salt is heated to decompose to the aryl fluoride (B91410). google.com

| Diazotization Reaction Step | Description | Typical Reagents |

| Diazonium Salt Formation | An aromatic primary amine is reacted with nitrous acid at low temperatures to form a diazonium salt. | Aromatic Amine, NaNO2, HCl (or H2SO4), 0-5°C |

| Sandmeyer Reaction (Nitrile) | The diazonium salt is reacted with a copper(I) cyanide to introduce a nitrile group. | Diazonium Salt, CuCN |

| Nitrile Hydrolysis | The benzonitrile is hydrolyzed to a carboxylic acid. | Benzonitrile, H3O+ or OH-, Heat |

This table outlines the key stages of a potential synthetic route involving diazotization.

Synthesis of Key Halogenated Toluene and Benzaldehyde (B42025) Intermediates

The synthesis of appropriately substituted toluenes and benzaldehydes is fundamental, as they serve as precursors to the benzoic acid. For example, 2-chloro-4-fluorotoluene (B151448) can be synthesized from 3-chloro-4-methylaniline (B146341) via a diazotization reaction followed by thermal decomposition in the presence of hydrogen fluoride. chemicalbook.comchemicalbook.com A patent describes a method where 3-chloro-4-methylaniline is treated with anhydrous hydrogen fluoride and then sodium nitrite at low temperatures. The resulting diazonium salt is then heated to produce 2-chloro-4-fluorotoluene in high yield and purity. chemicalbook.com Similarly, 2-chloro-4-aminotoluene can be converted to 2-chloro-4-fluorotoluene. google.compatsnap.com

Esterification Protocols for Benzoate (B1203000) Synthesis

Esterification represents the final key transformation in the synthesis of Methyl 4-chloro-2-fluoro-6-methylbenzoate from its carboxylic acid precursor. The selection of an appropriate protocol is crucial for achieving high yields, particularly given the potential for steric hindrance around the carboxyl group from the ortho-methyl and ortho-fluoro substituents.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a foundational method for converting carboxylic acids and alcohols into esters. The reaction involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. For the synthesis of this compound, this involves the reaction of 4-chloro-2-fluoro-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is reversible, and the removal of water is typically required to drive the equilibrium toward the product. quora.comresearchgate.net

Sulfuric acid is a commonly employed homogeneous catalyst for Fischer esterification due to its strong acidity and dehydrating properties. quora.com The mechanism involves the protonation of the carbonyl oxygen of the benzoic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. rsc.org A key intermediate in this process can be a highly active acylium ion, particularly with sterically hindered benzoic acids. rsc.org

Optimization of this system for the synthesis of this compound would involve several factors:

Catalyst Loading: Using a catalytic amount of concentrated sulfuric acid is typical. The optimal amount balances reaction rate with minimizing side reactions.

Temperature: The reaction is often performed at the reflux temperature of the alcohol (methanol) to increase the reaction rate. quora.com

Water Removal: To shift the equilibrium towards the formation of the ester, excess methanol is often used. In some setups, azeotropic removal of water can also be employed. quora.com

The reaction proceeds as follows: C₈H₆ClFO₂ (4-chloro-2-fluoro-6-methylbenzoic acid) + CH₃OH (Methanol) ⇌ C₉H₈ClFO₂ (this compound) + H₂O (Water)

Heterogeneous catalysts offer significant advantages over homogeneous catalysts like sulfuric acid, including easier separation from the reaction mixture, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net Solid acid catalysts, particularly those based on metal oxides, have proven effective for benzoate synthesis.

Recent studies have highlighted the efficacy of zirconium (Zr) and titanium (Ti) based solid acids for the esterification of various benzoic acids with methanol. mdpi.comdntb.gov.ua It has been demonstrated that a mixed Zr/Ti solid acid catalyst exhibits superior activity compared to catalysts with only zirconium or other supports. mdpi.com The highest catalytic activity was observed with a specific zirconium-to-titanium atomic molar ratio of 1.2, which is attributed to an optimal honeycomb-like structure that enhances catalysis. mdpi.com

These Lewis acid catalysts effectively catalyze the direct condensation of benzoic acids and methanol without the need for other auxiliary acids. mdpi.comresearchgate.net The catalytic activity is influenced by the electronic nature of the substituents on the benzoic acid ring. mdpi.com For the precursor 4-chloro-2-fluoro-6-methylbenzoic acid, the presence of electron-withdrawing halogen substituents and an ortho-methyl group would influence the reaction rate and yield. The catalyst's reusability and ease of separation make it a promising option for industrial applications. mdpi.com

| Substrate (Benzoic Acid Derivative) | Substituent Position | Substituent Type | Yield (%) |

|---|---|---|---|

| p-Methylbenzoic acid | para | Electron-Donating | 98.1 |

| p-Chlorobenzoic acid | para | Electron-Withdrawing | 96.2 |

| Benzoic acid | - | - | 95.4 |

| p-Nitrobenzoic acid | para | Strongly Electron-Withdrawing | 85.3 |

| o-Chlorobenzoic acid | ortho | Electron-Withdrawing (Steric Hindrance) | 81.5 |

This table illustrates the catalytic efficiency of a heterogeneous Fe:Zr:Ti (2:1:1) solid acid catalyst in the esterification of various substituted benzoic acids with methanol. The data indicates high yields are achievable for substrates with both electron-donating and electron-withdrawing groups, though steric hindrance and strong electron-withdrawing groups can slightly reduce the yield.

Beyond traditional acid catalysis, several alternative methods have been developed to address challenges such as steric hindrance or to provide more environmentally benign processes.

Modified Montmorillonite K10 Clay: A solid acid catalyst prepared by activating Montmorillonite K10 clay with orthophosphoric acid has been shown to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org This method provides high yields for benzoic acids with both electron-donating and electron-withdrawing groups, potentially offering a cost-effective and green alternative for the synthesis of this compound. ijstr.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times in esterification. mdpi.com N-fluorobenzenesulfonimide (NFSi) has been identified as an efficient, metal-free, and water-tolerant catalyst for the direct esterification of various benzoic acids under microwave conditions. This method allows for simple isolation procedures and energy savings compared to conventional heating. mdpi.com

Catalysts for Sterically Hindered Acids: For substrates with significant steric hindrance, specialized catalysts may be required. Catalysts based on tin (II) compounds, such as tin (II) chloride or tin (II) oxalate, have been used for the esterification of sterically hindered carboxylic acids at high temperatures. google.com

Acid-Catalyzed Esterification from Carboxylic Acid Precursors

Advanced Multi-Step Synthetic Strategies

The synthesis of the precursor, 4-chloro-2-fluoro-6-methylbenzoic acid, is a significant challenge due to the specific arrangement of four different substituents on the benzene (B151609) ring. Constructing this molecule requires highly regioselective reactions, for which modern synthetic methods are well-suited.

Directed ortho Metallation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic compounds. chem-station.com The methodology relies on the presence of a "directed metalation group" (DMG) on the aromatic ring. The DMG coordinates to a strong organolithium base (e.g., n-BuLi or s-BuLi), directing the deprotonation (lithiation) to the adjacent ortho position. nih.gov This generates a highly reactive ortho-lithiated species that can be trapped with various electrophiles to introduce a new substituent with high precision. nih.gov

The carboxylate group itself can act as a DMG, allowing for direct functionalization ortho to the acid group. organic-chemistry.org This provides a powerful tool for building up the substitution pattern seen in 4-chloro-2-fluoro-6-methylbenzoic acid. A plausible DoM-based strategy could involve a sequence of steps where substituents are introduced selectively. For example, one might start with a simpler, commercially available fluorotoluene or chlorotoluene derivative. A group could be installed that serves as a DMG (e.g., a carboxylic acid or a related group like a carbamate) to direct the introduction of the next substituent into a specific ortho position. This process offers a level of regiocontrol that is often difficult to achieve with classical electrophilic aromatic substitution reactions, where the directing effects of multiple substituents can lead to mixtures of isomers.

Sequential Halogenation and Ortho-Functionalization

The synthesis of polysubstituted benzene rings like that in this compound often relies on a carefully planned sequence of reactions to install substituents at the correct positions. A plausible strategy involves the sequential halogenation and ortho-functionalization of a simpler precursor.

A common approach begins with a readily available starting material, such as a fluorinated methylbenzoic acid derivative. The synthesis can be envisioned as a multi-step process where halogen atoms are introduced in a specific order, dictated by the directing effects of the substituents already present on the aromatic ring. For instance, the synthesis of related fluorinated benzoic acids can start from materials like m-fluorotoluene, which undergoes reactions such as Friedel-Crafts acylation, followed by hydrolysis and purification to isolate the desired isomer. google.com

In a hypothetical route to the target compound, one might start with Methyl 2-fluoro-6-methylbenzoate. The fluorine and methyl groups are ortho-, para-directing. The subsequent chlorination step would be directed by these existing groups. The precise conditions, including the choice of chlorinating agent and catalyst, would be critical to achieve regioselectivity and introduce the chlorine atom at the C4 position. Ortho-functionalization, in this context, refers to the strategic placement of functional groups next to existing substituents, a process that is fundamental in building up the required substitution pattern on the benzene ring. The synthesis of other complex halogenated aromatic compounds has been achieved through sequential steps, such as nitration followed by nucleophilic substitution, demonstrating the principle of building molecular complexity step-by-step. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of derivatives of complex molecules. nih.govmdpi.com While not a method for the primary synthesis of this compound itself, this technique is crucial for synthesizing its derivatives, which are often necessary for developing new materials or biologically active compounds.

A common strategy involves preparing a halogenated precursor, such as Methyl 4-bromo-2-fluoro-6-methylbenzoate, which can then participate in cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are frequently employed. mdpi.com In this reaction, the bromo-derivative would be reacted with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond at the C4 position.

This methodology allows for the introduction of a wide variety of substituents, enabling the creation of a library of derivatives from a common intermediate. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. mdpi.com

Table 1: Examples of Potential Cross-Coupling Reactions for Derivative Synthesis

| Precursor Compound | Coupling Partner (R-B(OH)₂) | Potential Product Derivative (R = new substituent) |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | Phenylboronic acid | Methyl 2-fluoro-6-methyl-[1,1'-biphenyl]-4-carboxylate |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | Vinylboronic acid | Methyl 4-ethenyl-2-fluoro-6-methylbenzoate |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 4-Methoxyphenylboronic acid | Methyl 2-fluoro-4-(4-methoxyphenyl)-6-methylbenzoate |

This table presents hypothetical examples of Suzuki-Miyaura cross-coupling reactions to illustrate the synthetic utility of this method for creating derivatives.

Integration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create processes that are more environmentally benign, safer, and more efficient. frontiersin.org The synthesis of this compound can be designed or optimized with these principles in mind.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with high atom economy are preferred as they generate less waste.

In the context of synthesizing substituted benzoates, certain reaction types are inherently more atom-economical than others. For example, addition reactions have 100% atom economy. While the synthesis of this specific molecule involves substitution reactions which are less ideal, efficiency can still be improved. For instance, the direct hydrogenation of methyl benzoate to produce benzaldehyde is cited as a process that aligns with the principles of atom economy when compared to traditional methods. rsc.org Applying this principle, catalytic routes are generally superior to stoichiometric reactions because catalysts are used in small amounts and can be recycled, reducing waste. mdpi.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. In many classical organic reactions, solvents like dichloromethane, chlorobenzene, or toluene are used. google.comnih.gov However, green chemistry encourages the use of safer, more environmentally friendly alternatives.

Waste minimization is achieved not only through solvent choice but also by improving reaction efficiency. The use of highly selective catalysts can reduce the formation of byproducts, simplifying purification processes and minimizing waste streams. mdpi.com For example, developing catalysts that can be easily separated from the reaction mixture and reused enhances the sustainability of the process. mdpi.com

Table 2: Comparison of Solvents in the Context of Green Chemistry

| Solvent | Traditional Use in Synthesis | Green Chemistry Considerations |

| Dichloromethane | Common solvent for reactions like Friedel-Crafts acylation. google.com | Suspected carcinogen, environmentally persistent. |

| Toluene | Used in reflux reactions for synthesizing heterocyclic compounds. nih.govresearchgate.net | Volatile organic compound (VOC), toxic. |

| Chlorobenzene | Used as a solvent for poorly soluble reactants. nih.gov | Toxic, persistent environmental pollutant. |

| Water | N/A in many traditional organic syntheses | Ideal green solvent: non-toxic, non-flammable, inexpensive. |

| Polyethylene Glycol (PEG) | N/A in many traditional organic syntheses | A greener alternative solvent, biodegradable, low toxicity. frontiersin.org |

| Supercritical CO₂ | N/A in many traditional organic syntheses | Non-toxic, non-flammable, easily removed and recycled. |

Reaction Chemistry and Mechanistic Investigations of Methyl 4 Chloro 2 Fluoro 6 Methylbenzoate

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the benzene (B151609) ring.

The regiochemical outcome of electrophilic aromatic substitution on Methyl 4-chloro-2-fluoro-6-methylbenzoate is dictated by the directing effects of the chloro, fluoro, and methyl groups. Halogens, such as chlorine and fluorine, are deactivating yet ortho, para-directing substituents. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the ring inductively, making it less nucleophilic. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions.

The methyl group, in contrast, is an activating ortho, para-director. It donates electron density to the ring through an inductive effect, thereby increasing the ring's nucleophilicity and stabilizing the cationic intermediate.

In this compound, the available positions for substitution are C3 and C5. The directing effects of the existing substituents can be summarized as follows:

-CH₃ (at C6): ortho-directing to C5, para-directing to C3.

-F (at C2): ortho-directing to C3, para-directing to C5.

-Cl (at C4): ortho-directing to C3 and C5.

All three substituents direct incoming electrophiles to the same two available positions, C3 and C5. The directing effects are therefore cooperative. The determination of the major product will likely be influenced by a combination of the relative activating/deactivating strengths of the substituents and steric hindrance. While fluorine is more electronegative than chlorine, chlorine is generally considered a slightly better directing group in some contexts. The methyl group is the only activating group present. Steric hindrance from the adjacent methyl and ester groups at C6 and the fluoro group at C2 could influence the accessibility of the C3 and C5 positions to the incoming electrophile.

A study on the nitration of a structurally similar compound, 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, provides some insight. In this case, nitration with nitric acid in sulfuric acid at 0°C yielded 4-Nitro-5-bromo-1-chloro-3-fluoro-2-methylbenzene as the major product, with a product ratio of 78% (ortho to methyl and meta to both halogens), 19% (para to the methyl and ortho to chlorine), and 3% of another isomer. This suggests that in a competitive scenario, the directing influence of the substituents leads to a distinct regiochemical outcome.

Table 1: Predicted Regiochemical Influence of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₃ | 6 | Activating (Inductive) | ortho, para |

| -F | 2 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

| -Cl | 4 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

| -COOCH₃ | 1 | Deactivating (Inductive and Resonance) | meta |

The methyl ester group (-COOCH₃) at the C1 position is a deactivating group. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. This deactivating effect is a result of the partial positive charge on the carbonyl carbon. The ester group is a meta-director. However, in this compound, the positions meta to the ester group (C3 and C5) are the only available sites for substitution. Therefore, the directing effect of the ester group aligns with that of the other substituents.

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.

In this compound, the potential leaving groups are the chloro and fluoro substituents. The methyl ester group is a moderately electron-withdrawing group and is located ortho to the fluoro substituent and meta to the chloro substituent. The methyl group is electron-donating, which is unfavorable for NAS.

Given the substitution pattern, a nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (C2) than the carbon with the chlorine atom (C4). This is because the methyl ester group is in a position (ortho) to stabilize the negative charge of the Meisenheimer complex through resonance. The chloro group at C4 does not have an electron-withdrawing group in an ortho or para position to facilitate the stabilization of the intermediate.

The general mechanism for NAS involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring.

For this compound, the reaction would likely proceed with the displacement of the fluoride (B91410) ion, as it is positioned to be activated by the adjacent ester group.

Hydrolysis Reaction Kinetics and Mechanism

The hydrolysis of the ester functionality in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base.

The acid-catalyzed hydrolysis of esters is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) lead to the formation of the carboxylic acid.

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of the ring substituents. However, these effects are generally less pronounced than in base-catalyzed hydrolysis. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, fluoro) groups on the benzene ring of this compound will have a complex influence on the reaction rate. Steric hindrance from the ortho substituents (fluoro and methyl) could also play a role by impeding the approach of water to the carbonyl carbon.

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses to form a carboxylate anion and methanol. The final step is the protonation of the carboxylate anion upon workup to yield the carboxylic acid.

The rate of base-catalyzed hydrolysis is significantly affected by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the rate.

In this compound, the electron-withdrawing chloro and fluoro groups are expected to accelerate the rate of hydrolysis compared to methyl benzoate (B1203000). The electron-donating methyl group would have the opposite effect. The net effect on the rate will depend on the cumulative electronic influence of these substituents.

Steric hindrance from the ortho-fluoro and ortho-methyl groups is expected to be a significant factor in the base-catalyzed hydrolysis of this compound. These bulky groups can hinder the approach of the hydroxide ion to the ester's carbonyl carbon, thereby slowing the rate of reaction. Studies on the hydrolysis of other sterically hindered esters have shown that they are often very resistant to saponification under standard conditions.

The formation of a tetrahedral intermediate is a key step in the mechanism. The stability of this intermediate is influenced by the substituents on the ring. Electron-withdrawing groups can stabilize the negative charge that develops on the oxygen atom of the tetrahedral intermediate.

Table 2: Summary of Expected Reaction Behavior

| Reaction Type | Key Influencing Factors | Predicted Outcome |

| Electrophilic Aromatic Substitution | Cooperative directing effects of -CH₃, -F, and -Cl. Deactivating effect of -COOCH₃, -F, and -Cl. | Substitution at C3 and C5. Overall slower reaction rate. |

| Nucleophilic Aromatic Substitution | Activating effect of ortho -COOCH₃. | Preferential substitution of the fluorine atom at C2. |

| Acid-Catalyzed Hydrolysis | Steric hindrance from ortho substituents. | Slower hydrolysis rate compared to unhindered esters. |

| Base-Catalyzed Hydrolysis | Electron-withdrawing effects of -F and -Cl. Steric hindrance from ortho substituents. | Rate influenced by competing electronic and steric effects. |

Solvent Effects on Reaction Rates and Mechanistic Pathways

The choice of solvent can significantly influence the rate and outcome of chemical reactions involving this compound by stabilizing transition states and intermediates. For reactions proceeding through polar or ionic intermediates, such as nucleophilic aromatic substitution (SNAr), polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred. These solvents can solvate cations while leaving anions relatively free, thereby enhancing the nucleophilicity of the attacking species.

In contrast, for reactions that may proceed via radical pathways, such as certain dehalogenation or side-chain halogenation reactions, non-polar solvents like carbon tetrachloride (CCl4) or benzene are often employed to avoid interference with the radical intermediates. The polarity and protic nature of the solvent can also affect the solubility of reagents and catalysts, further impacting reaction kinetics.

Table 1: Anticipated Solvent Effects on Reactions of this compound

| Reaction Type | Probable Mechanism | Preferred Solvent Type | Example Solvents | Rationale |

| Nucleophilic Acyl Substitution | Addition-Elimination | Polar Aprotic | DMF, THF, Acetonitrile (B52724) | Stabilization of charged intermediates. |

| Nucleophilic Aromatic Substitution | SNAr | Polar Aprotic | DMSO, NMP | Solvation of the cation of the nucleophilic salt, enhancing anion reactivity. |

| Halogen-Metal Exchange | Carbanion formation | Apolar/Weakly Polar | Diethyl ether, THF, Toluene (B28343) | Compatibility with organometallic reagents. |

| Radical Halogenation | Free Radical Chain | Non-polar | CCl4, Benzene | Inertness towards radical intermediates. |

Specific Functional Group Transformations

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions.

Transesterification: This reaction involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Base-catalyzed transesterification involves the attack of an alkoxide nucleophile on the carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess, or the leaving alcohol (methanol in this case) is removed from the reaction mixture.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires heating and may be catalyzed. The direct reaction with amines is often sluggish, but the use of activating agents or conversion of the ester to a more reactive acyl chloride or acid anhydride (B1165640) can facilitate the amidation process.

Table 2: Representative Conditions for Ester Transformations

| Transformation | Reagents | Catalyst | Typical Conditions |

| Transesterification | R'OH (excess) | H2SO4 or NaOR' | Reflux |

| Amidation | R'R''NH | None or Lewis Acid | High Temperature |

The chloro and fluoro substituents on the aromatic ring exhibit distinct reactivities.

Halogen-Metal Exchange: The chlorine atom is more susceptible to halogen-metal exchange than the fluorine atom. This reaction is typically carried out using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org The exchange rate generally follows the trend I > Br > Cl > F. wikipedia.org This process generates an aryllithium species that can then be reacted with various electrophiles to introduce new functional groups.

Reductive Dehalogenation: The removal of a halogen substituent can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the reductive dehalogenation of aryl chlorides. organic-chemistry.orgresearchwithrutgers.com Other methods include the use of reducing metals in acid or nanometric sodium hydride. msu.edutandfonline.com Selective dehalogenation of the chlorine atom in the presence of the fluorine atom is generally feasible due to the greater strength of the C-F bond compared to the C-Cl bond.

The methyl group attached to the benzene ring can undergo reactions characteristic of benzylic positions.

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the methyl group to a carboxylic acid. csbsju.edulibretexts.orgunizin.org This reaction typically requires vigorous conditions, including heat and acidic or basic media. youtube.com The presence of a hydrogen atom on the benzylic carbon is a prerequisite for this oxidation to occur. libretexts.orgunizin.org

Radical Halogenation: The methyl group can undergo free-radical halogenation, typically with chlorine or bromine, in the presence of ultraviolet (UV) light or a radical initiator. libretexts.orgchemguide.co.ukdocbrown.info This reaction proceeds via a chain mechanism involving the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. This can lead to the substitution of one or more hydrogen atoms of the methyl group with halogen atoms. libretexts.orgchemguide.co.uk

Stereochemical Considerations in Synthesis and Reactivity

While this compound itself is achiral, the introduction of a chiral center can be achieved through various synthetic strategies to produce chiral analogues.

Enantioselective synthesis of chiral derivatives could be approached by modifying the existing functional groups or by introducing new ones in a stereocontrolled manner. For instance, if the methyl group were to be functionalized to create a stereocenter, enantioselective methods could be employed.

Approaches for the enantioselective synthesis of related chiral aromatic compounds often involve the use of chiral catalysts or auxiliaries. Chiral Brønsted acids have been used in the enantioselective desymmetrization of substituted oxetanes to produce chiral 1,4-benzoxazepines. nih.gov Biocatalytic methods, using engineered enzymes, have also been developed for the asymmetric synthesis of chiral amines via carbene N-H insertion. rochester.edu Furthermore, chiral phosphoric acids have been utilized as catalysts in enantioselective photocycloaddition reactions to construct chiral cyclic compounds. mdpi.com These general strategies could potentially be adapted for the synthesis of chiral analogues of this compound.

Diastereoselective Transformations

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the diastereoselective transformations of this compound were identified. The current body of public-domain scientific research does not appear to contain specific examples, detailed research findings, or data tables related to the use of this compound in diastereoselective reactions.

Consequently, a detailed discussion on the reaction chemistry, mechanistic investigations, and outcomes of diastereoselective transformations involving this compound cannot be provided at this time. Further experimental research would be required to explore and document the behavior of this compound in stereoselective synthesis.

Advanced Characterization and Structural Elucidation Techniques

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide a powerful lens through which to view the molecular world, offering insights into the connectivity and chemical environment of atoms within a molecule. For Methyl 4-chloro-2-fluoro-6-methylbenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) is employed to build a comprehensive picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary data for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. In a typical spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating effect of the methyl group. Spin-spin coupling between adjacent protons would also provide valuable information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the methyl group carbon. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the various substituents, allowing for the assignment of each carbon in the benzene ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with adjacent chloro and methyl substituents. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide additional structural confirmation.

| ¹H NMR Spectroscopic Data |

| Assignment |

| Aromatic-H |

| OCH₃ |

| Ar-CH₃ |

| ¹³C NMR Spectroscopic Data |

| Assignment |

| C=O |

| Aromatic-C |

| OCH₃ |

| Ar-CH₃ |

| ¹⁹F NMR Spectroscopic Data |

| Assignment |

| Ar-F |

Note: The data in the tables are predicted ranges based on typical values for similar functional groups and are awaiting experimental verification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) for the molecule containing ³⁷Cl. This isotopic signature is a key identifier for chlorine-containing compounds.

Fragmentation Pattern: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to analyze the fragmentation pattern of the molecule. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). The fragmentation pattern provides a fingerprint of the molecule, aiding in its structural confirmation. Predicted mass spectrometry data suggests a monoisotopic mass of 202.01968 Da.

| Predicted Mass Spectrometry Data |

| Adduct |

| [M+H]⁺ |

| [M+Na]⁺ |

| [M-H]⁻ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides information about the functional groups present in the molecule.

Characteristic Vibrational Modes: The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would produce bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also give rise to characteristic bands in the fingerprint region of the spectrum.

| Expected Infrared Absorption Bands |

| Functional Group |

| C=O (Ester) |

| C-O (Ester) |

| Aromatic C=C |

| Aromatic C-H |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the arrangement of atoms in the solid state, offering a precise map of the molecular geometry and intermolecular interactions.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phase of the material. For this compound, PXRD could be used to identify the crystalline form, assess its purity, and determine the unit cell parameters of the crystal lattice. This information is crucial for materials characterization and quality control.

Elucidation of Conformational Preferences and Intermolecular Interactions

The conformational preferences of this compound are dictated by the steric and electronic interactions among its substituents on the benzene ring. The orientation of the methoxycarbonyl group (-COOCH₃) relative to the ortho-substituents (fluorine and methyl groups) is of primary importance. In related 2-substituted methyl benzoates, the ester group's conformation is often a balance between planar and non-planar arrangements to minimize steric hindrance. For instance, studies on methyl 2-fluorobenzoates have shown that they are generally planar, with the trans conformer (where the C=O bond is directed away from the fluorine atom) being more stable. rsc.org However, the additional presence of a methyl group at the 6-position in this compound introduces significant steric strain, likely forcing the methoxycarbonyl group out of the plane of the aromatic ring.

Intermolecular interactions are largely governed by the halogen substituents (chlorine and fluorine) and the ester functional group. Halogenation of aromatic molecules is a known strategy to modulate intermolecular forces. nih.gov The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. nih.gov These interactions, along with dipole-dipole and van der Waals forces, are stronger in halogen derivatives compared to their parent hydrocarbons, influencing physical properties like boiling points. Furthermore, π-π stacking interactions between the aromatic rings can contribute to the stabilization of crystal lattice structures. The equilibrium geometries of such halogenated aromatic systems are often dictated by a combination of dispersion and exchange interactions. nih.gov The presence of both fluorine and chlorine allows for a complex interplay of these forces, including potential C-H···F and C-H···Cl hydrogen bonds in the solid state. mdpi.com

Advanced Chromatographic and Separation Methodologies

The analysis and purification of this compound rely on advanced chromatographic techniques capable of handling substituted, semi-volatile aromatic compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are primary tools for the analysis and purification of substituted benzoic acid derivatives. ekb.eg Reversed-phase (RP) HPLC is the most common mode used for these types of compounds. A typical RP-HPLC method for an analogue like Methyl 4-methylbenzoate utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com UPLC, which uses smaller particle size columns (typically <2 µm), offers significant advantages in terms of speed, resolution, and sensitivity for analyzing complex mixtures containing such compounds. asianpubs.org

For this compound, a gradient elution method would likely be employed to ensure adequate separation from potential impurities or related compounds. The development of a validated HPLC method is crucial for quality control, allowing for the determination of purity and the quantification of any process-related impurities. ekb.eg

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Substituted Methyl Benzoates

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg | C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) asianpubs.org |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Detection | UV (e.g., 205 nm ekb.eg or 254 nm researchgate.net) | UV or Mass Spectrometry (MS) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40-55 °C) nih.gov |

| Injection Vol. | 10-20 µL | 1-5 µL |

This table is a generalized representation based on methods for analogous compounds and does not represent a specific validated method for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like methyl esters of aromatic acids. nih.govd-nb.info The volatility of this compound makes it amenable to GC analysis. The separation is typically performed on a weakly polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. ceon.rs

Sample introduction can be achieved through direct injection of a solution or by using headspace techniques like solid-phase microextraction (SPME) if analyzing for trace amounts or in a complex matrix. ceon.rs The GC oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the separation of compounds with different boiling points. ceon.rs GC-MS is considered a "gold standard" for the analysis of volatile flavor and fragrance compounds, a category that includes many aromatic esters. nih.gov

Table 2: Typical GC/GC-MS Conditions for Volatile Aromatic Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (or equivalent), 30 m × 0.25 mm, 0.25 µm film thickness ceon.rs |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) ceon.rs |

| Oven Program | Example: Hold at 40°C for 2 min, ramp at 7°C/min to 250°C, hold for 2 min ceon.rs |

| Injector Temp. | 250 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ionization | Electron Ionization (EI), 70 eV |

This table provides illustrative parameters based on general methods for related compounds.

Chiral Separation Techniques (e.g., Chiral HPLC, Electrophoresis) for Analogues

While this compound is an achiral molecule, many of its analogues used in pharmaceuticals and other bioactive applications possess stereogenic centers, necessitating chiral separation to isolate and quantify individual enantiomers. asianpubs.org Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are particularly versatile and effective for a wide range of racemic compounds, including derivatives of benzoic acid. asianpubs.orgderpharmachemica.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. asianpubs.org The choice of mobile phase—normal phase, reversed-phase, or polar organic mode—is critical for achieving optimal separation. mdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often used for its high efficiency and low sample consumption. nih.gov In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative or a chiral ligand-exchange complex, is added to the background electrolyte to facilitate the separation of enantiomers. nih.govnih.gov For benzoate analogues, methods involving chiral ligand exchange capillary electrophoresis have been developed. nih.gov

Table 3: Common Chiral Stationary Phases for HPLC Separation of Analogues

| CSP Type | Selector Example | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) nih.gov | Wide range of racemates, including aromatic compounds |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) asianpubs.org | Broad applicability, complementary to cellulose phases |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amino acids, acidic compounds |

| Crown Ether-based | Chiral Crown Ether (e.g., Crownpak CR) nih.gov | Primary amines |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. DFT methods are widely used to study molecular dynamics, equilibrium structures, and vibrational frequencies. dntb.gov.uaresearchgate.net For Methyl 4-chloro-2-fluoro-6-methylbenzoate, DFT calculations can provide a detailed picture of its electronic landscape and predict its spectroscopic characteristics.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of this compound can be optimized to find its lowest energy conformation. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. The results of such an optimization are expected to show a generally planar benzene (B151609) ring, with potential minor deviations due to steric hindrance from the ortho-substituents.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Cl Bond Length | ~1.75 Å | Bond distance between the aromatic carbon and the chlorine atom. |

| C-F Bond Length | ~1.36 Å | Bond distance between the aromatic carbon and the fluorine atom. |

| C=O Bond Length | ~1.21 Å | Length of the carbonyl double bond in the ester group. |

| C(ring)-C(ester) Bond Length | ~1.50 Å | Bond distance between the aromatic ring and the carbonyl carbon. |

| O=C-O Bond Angle | ~125° | Angle within the ester functional group. |

| C(ring)-C(ester)-O Dihedral Angle | ~0-20° | Torsional angle describing the rotation of the ester group relative to the ring, influenced by steric effects. |

Following geometry optimization, an analysis of the electronic structure provides insight into the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis is commonly performed to examine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level represents the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. nih.govekb.eg For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the charge distribution on the molecule's surface. nih.gov The MEP map reveals electrophilic and nucleophilic sites, with regions of negative potential (typically around the oxygen and fluorine atoms) indicating sites prone to electrophilic attack, and regions of positive potential indicating sites for nucleophilic attack.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically overestimated compared to experimental results due to the neglect of anharmonicity, and thus are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching of the ester, and vibrations of the substituted benzene ring. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C-H Stretch (Methyl) | 2990-2850 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| C=O Stretch (Ester) | 1730-1715 | Stretching of the carbonyl double bond, a strong and characteristic IR absorption. |

| C=C Stretch (Aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch (Ester) | 1300-1100 | Stretching of the carbon-oxygen single bonds in the ester linkage. |

| C-F Stretch | 1250-1000 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | 800-600 | Stretching vibration of the carbon-chlorine bond. |

Furthermore, electronic spectroscopic properties, such as UV-Visible absorption spectra, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λmax). nih.gov

Mechanistic Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. nih.gov For the synthesis of this compound, such as through the Fischer esterification of 4-chloro-2-fluoro-6-methylbenzoic acid with methanol (B129727), DFT can be used to map the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. nih.gov

Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates. By locating the transition state structures (first-order saddle points on the potential energy surface) and confirming them through frequency analysis (which should yield exactly one imaginary frequency), the energy barrier for each step of the proposed mechanism can be determined. nih.gov Comparing the activation energies of different possible pathways allows researchers to identify the most energetically favorable route for the reaction.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov For a series of substituted methyl benzoates, including this compound, a QSAR model could be developed to predict properties like reaction rates or binding affinities.

This process involves calculating various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the observed activity. Such models are valuable for predicting the properties of new, unsynthesized compounds.

The reactivity of this compound is heavily influenced by the steric and electronic effects of its substituents. semanticscholar.org

Steric Effects : The presence of substituents at both ortho positions (2-fluoro and 6-methyl) creates significant steric hindrance around the ester group. rsc.org This steric crowding can force the ester group to rotate out of the plane of the benzene ring, which may disrupt π-conjugation between the carbonyl group and the ring. This steric inhibition of resonance can impact the molecule's stability and reactivity. rsc.org Computational methods can quantify this effect by calculating the energy difference between the planar and twisted conformations.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds, particularly the C(ring)–C(ester) bond, means that this compound can exist in multiple conformations. scispace.com Conformational analysis is a computational technique used to identify the most stable conformers and the energy barriers to rotation between them. By systematically rotating the dihedral angle of the C(ring)–C(ester) bond and calculating the potential energy at each step, a potential energy surface can be generated. This map reveals the low-energy (stable) and high-energy (transitional) conformations. scispace.com Studies on similar phenyl benzoate (B1203000) molecules indicate that these molecules can be quite flexible, with multiple conformations existing at similar energy levels. scispace.com

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and Newton's equations of motion are solved iteratively to track the movement of every atom. This allows researchers to observe conformational changes, flexibility, and intermolecular interactions (such as hydrogen bonding with a solvent) on a timescale of nanoseconds to microseconds, providing a more realistic picture of the molecule's behavior in a condensed phase. nih.govnih.gov

Derivatization Strategies and Synthetic Applications

Precursors for the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on Methyl 4-chloro-2-fluoro-6-methylbenzoate makes it a useful starting material for constructing intricate molecular architectures. The inherent reactivity of the ester and the potential for substitution reactions on the aromatic ring provide pathways to elaborate the core structure.

A notable application of this compound is in the synthesis of complex heterocyclic compounds. For instance, it has been documented as a precursor in the preparation of tricyclic molecules with potential applications in medicinal chemistry. One such example is its use in the synthesis of 7-chloro-1-(2-methylpyridin-3-yl)-4,5-dihydropyrrole[2,3,4-de]quinazolin-2(1H)-one. In this multi-step synthesis, this compound is the starting material, which undergoes a series of transformations to build the final complex structure. The synthesis begins with the conversion of the corresponding carboxylic acid (4-chloro-2-fluoro-6-methylbenzoic acid) to the methyl ester, followed by subsequent reactions that construct the fused ring system.

Interactive Data Table: Synthesis of this compound

| Reactant | Reagents | Product |

| 4-chloro-2-fluoro-6-methylbenzoic acid | Oxalyl chloride, DMF, Methanol (B129727), Sodium Methoxide | This compound |

Exploration of this compound as a Synthetic Scaffold

Currently, there is limited specific information available in scientific literature detailing the extensive exploration of this compound as a central scaffold for the development of large compound libraries.

Strategies for Generating Diverse Analogue Libraries for Further Research

Detailed strategies for the generation of diverse analogue libraries based on this compound are not extensively documented in publicly available research.

Utility in Multi-Component Reaction (MCR) Systems

There is no direct evidence in the current body of scientific literature to suggest the utility of this compound in multi-component reaction (MCR) systems.

Industrial Synthesis and Scale Up Considerations

Process Optimization for Efficient Large-Scale Production

The efficient large-scale production of Methyl 4-chloro-2-fluoro-6-methylbenzoate would likely hinge on a multi-step synthesis, with each step optimized for yield, purity, and throughput. A plausible synthetic route could commence with a Friedel-Crafts acylation of a suitable fluorinated toluene (B28343) derivative, followed by chlorination, and finally, esterification to yield the desired product.

Process optimization would involve a systematic study of various reaction parameters. This includes the selection of catalysts, solvents, reaction temperatures, and pressures to maximize the conversion of starting materials and minimize the formation of byproducts. For instance, in a potential Friedel-Crafts acylation step, the choice of Lewis acid catalyst is critical. While anhydrous aluminum trichloride (B1173362) is a common choice, alternative catalysts may be explored to improve selectivity and reduce waste streams. google.com

Subsequent halogenation and esterification steps would also be subject to rigorous optimization. The regioselectivity of the chlorination step is crucial for obtaining the desired isomer. Control of reaction conditions and the choice of chlorinating agent would be paramount. For the final esterification step, factors such as the choice of alcohol (methanol), acid catalyst, and reaction conditions would be fine-tuned to drive the reaction to completion and facilitate product isolation.

Table 1: Key Parameters for Process Optimization

| Parameter | Objective | Potential Methods |

| Raw Material Selection | High purity, low cost, and ready availability of starting materials. | Sourcing from reliable suppliers with stringent quality control. |

| Catalyst Efficiency | High turnover number, selectivity, and ease of separation. | Screening of various Lewis acids for acylation and catalysts for esterification. |

| Solvent Choice | Optimal solubility of reactants, compatibility with reaction conditions, and ease of recovery. | Evaluation of different organic solvents for each reaction step. |

| Reaction Temperature | Balance between reaction rate and prevention of side reactions or degradation. | Use of controlled heating and cooling systems in reactors. |

| Reaction Time | Achievement of maximum conversion without product degradation. | In-process monitoring using techniques like HPLC to track reaction progress. |

| Work-up and Purification | Efficient removal of impurities and isolation of the final product in high purity. | Development of optimized extraction, crystallization, and distillation procedures. |

Implementation of Continuous Flow Synthesis Technologies

The adoption of continuous flow synthesis technologies offers significant advantages over traditional batch processing for the manufacture of specialty chemicals like this compound. aidic.it Flow chemistry can lead to improved safety, better heat and mass transfer, and more consistent product quality. nih.gov

In a continuous flow setup, reactants are pumped through a series of interconnected tubes or microreactors where the chemical transformations occur. uc.pt This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. aidic.it For exothermic reactions, the high surface-area-to-volume ratio of flow reactors enables efficient heat dissipation, reducing the risk of thermal runaways. nih.gov

The implementation of continuous flow for the synthesis of this compound could involve the sequential execution of the synthetic steps in a continuous stream. This "telescoping" of reactions minimizes the need for isolation and purification of intermediates, leading to a more streamlined and efficient process. uc.pt Furthermore, the smaller reaction volumes in flow systems enhance safety, particularly when handling hazardous reagents. nih.gov

Economic and Environmental Impact of Manufacturing Processes

The economic viability of manufacturing this compound is intrinsically linked to the efficiency of the synthetic process and the cost of raw materials. drvijaymalik.com As a specialty chemical, its value is derived from its specific properties and applications, which can justify a more complex and costly manufacturing process compared to commodity chemicals. umbrex.com However, process optimization and the implementation of cost-effective technologies like continuous flow synthesis are crucial for maintaining competitiveness. researchgate.net

The environmental impact of the manufacturing process is a significant consideration, driven by increasing regulatory scrutiny and a growing emphasis on sustainable chemistry. coface.com Key environmental considerations include the generation of waste, energy consumption, and the use of hazardous materials.

Table 2: Economic and Environmental Considerations

| Aspect | Economic Factors | Environmental Factors |

| Raw Materials | Cost, availability, and price volatility. drvijaymalik.com | Toxicity, biodegradability, and origin of starting materials. |

| Energy Consumption | Cost of heating, cooling, and other energy-intensive operations. coface.com | Greenhouse gas emissions from energy production. umbrex.com |

| Waste Generation | Cost of waste treatment and disposal. | Volume and toxicity of byproducts and solvent waste. |

| Solvent Usage | Cost of solvents and their recovery. | Volatile organic compound (VOC) emissions and solvent toxicity. |

| Process Safety | Investment in safety infrastructure and potential for costly accidents. | Risk of accidental release of hazardous materials. |

Efforts to minimize the environmental footprint would focus on atom economy, the use of greener solvents, and the development of efficient waste treatment protocols. The principles of green chemistry, such as the use of catalytic reagents and the reduction of derivatives, would be integral to designing a sustainable manufacturing process.

Purity Control and Impurity Profiling in Industrial Production

Ensuring the purity of this compound is critical, especially if it is intended for use in applications with stringent quality requirements, such as the pharmaceutical or electronics industries. Impurity profiling, the identification and quantification of all impurities in the final product, is a crucial aspect of quality control. ajprd.com

Impurities can arise from various sources, including the starting materials, side reactions during the synthesis, or degradation of the product during storage. researchgate.net For halogenated aromatic compounds, common impurities may include isomers, under- or over-halogenated species, and residual starting materials or intermediates. acs.orgresearchgate.net

A comprehensive impurity profiling strategy would involve the use of advanced analytical techniques to separate, identify, and quantify any impurities.

Table 3: Analytical Techniques for Purity Control and Impurity Profiling

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and non-volatile organic impurities. biomedres.us |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. biomedres.us |

| Mass Spectrometry (MS) | Identification of impurities by determining their molecular weight and fragmentation patterns. biomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups present in the molecule. |

The development of robust analytical methods and the establishment of strict specifications for the final product are essential for ensuring the consistent quality and performance of this compound in its intended applications. biomedres.us

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products